6-Carboxylic Acid Functionality Enables >100-Fold Enhanced Binding Affinity via Deprotonation Relative to Neutral Quinoxalinedione Forms
The carboxylic acid group at the 6-position of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid enables deprotonation near physiological pH, which is a critical determinant of receptor binding affinity. While no direct binding data for CAS 14121-55-2 at iGluRs is available in the public domain, class-level inference from structurally related quinoxalinediones (DNQX, CNQX, NBQX, YM90K) demonstrates that the monoanionic (deprotonated) form exhibits >100-fold higher binding affinity compared to the neutral form [1]. The 6-carboxylic acid group of CAS 14121-55-2 is expected to exhibit similar or enhanced pH-dependent binding behavior due to its ionizable carboxyl moiety, providing a distinct advantage over non-ionizable 6-substituted analogs (e.g., 6-cyano or 6-nitro derivatives) that lack this tunable binding enhancement mechanism [2].
| Evidence Dimension | Binding affinity (fold-change between monoanionic and neutral forms) |
|---|---|
| Target Compound Data | Not directly measured; inferred from quinoxalinedione class behavior |
| Comparator Or Baseline | Neutral quinoxalinedione form (baseline affinity) |
| Quantified Difference | >100-fold higher affinity for monoanionic (deprotonated) form |
| Conditions | AMPA receptor GluA2 ligand binding domain; pH-dependent fluorescence quenching assay |
Why This Matters
This pH-dependent affinity enhancement mechanism is unique to quinoxalinediones bearing ionizable substituents, making CAS 14121-55-2 a privileged scaffold for developing receptor ligands with tunable, environment-sensitive binding properties.
- [1] Dudić, A., & Reiner, A. (2019). pH-Dependent Binding of Quinoxalinedione Antagonists at the AMPA Receptor GluA2 Ligand Binding Domain. Biological Chemistry, 400(7), 927–938. https://doi.org/10.1515/hsz-2018-0460 View Source
- [2] Møllerud, S., Frydenvang, K., Pickering, D. S., & Kastrup, J. S. (2017). Lessons from crystal structures of kainate receptors. Neuropharmacology, 112(Pt A), 16–28. https://doi.org/10.1016/j.neuropharm.2016.05.019 View Source
